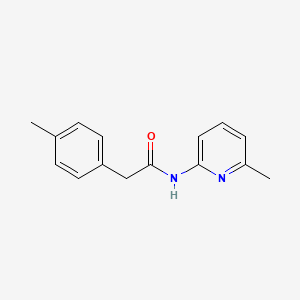

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide

Description

2-(4-Methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is an acetamide derivative featuring a 4-methylphenyl group attached to the acetamide backbone and a 6-methylpyridin-2-yl substituent as the amine moiety. Its structure combines aromatic and heteroaromatic components, which are common in bioactive molecules. The compound’s synthesis typically involves coupling 4-methylphenylacetic acid derivatives with 6-methylpyridin-2-amine, as seen in analogous reactions (e.g., synthesis of sulfamoylphenyl-linked acetamides in ) .

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-6-8-13(9-7-11)10-15(18)17-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEZNNTWTRUGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358373 | |

| Record name | 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599162-59-1 | |

| Record name | 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide typically involves the reaction of 4-methylbenzylamine with 6-methyl-2-pyridinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Key Observations

Antimicrobial Activity : Compounds with bulky substituents (e.g., benzo[d]thiazol-5-ylsulfonyl piperazinyl groups in ) exhibit antimicrobial effects . The target compound lacks such groups, suggesting reduced activity in this domain.

Anticancer Potential: Quinazoline sulfonyl derivatives () show high efficacy due to sulfonyl and heterocyclic moieties enhancing DNA intercalation or enzyme inhibition .

Viral Protease Inhibition : Pyridine-containing analogs () bind to SARS-CoV-2 protease via interactions with HIS163 and ASN142 . The target compound’s 6-methylpyridin-2-yl group could facilitate similar interactions, warranting further investigation.

Structural Simplicity : Compared to complex derivatives (e.g., imidazo[1,2-a]pyridin in ), the target compound’s simpler structure may improve synthetic accessibility and bioavailability but reduce target specificity.

Biological Activity

2-(4-methylphenyl)-N-(6-methylpyridin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features a 4-methylphenyl group and a 6-methylpyridin-2-yl moiety, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .

- Anticancer Properties : The compound has been evaluated for its anticancer effects against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines, with IC values indicating promising potential as an anticancer agent .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing biochemical pathways associated with inflammation and pain .

Case Studies

Several studies have explored the efficacy of this compound:

- Cytotoxicity Assay : A study conducted on MCF-7 and NCI-H460 cell lines reported IC values of 12.5 µM and 42.3 µM respectively, indicating significant anticancer potential .

- Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antimicrobial agent .

- Inflammation Model : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers, supporting its role as an anti-inflammatory agent .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. How do modifications to the acetamide or pyridinyl groups affect the compound’s bioactivity and selectivity?

- Methodological Answer :

- SAR studies : Synthesize analogs with halogenated pyridines or bulky acetamide substituents. Test in parallel assays (e.g., IC₅₀ comparisons) .

- Crystal structure analysis : Compare binding modes of analogs (e.g., PyMOL visualization) to identify steric or electronic clashes .

- QSAR modeling : Build regression models linking substituent descriptors (e.g., Hammett σ) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.